molecular formula C13H16N4OS2 B4504858 2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B4504858
M. Wt: 308.4 g/mol
InChI Key: WPSISAGGWPCOFD-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H16N4OS2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.07655349 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Thiazole derivatives have been synthesized and evaluated for their potential in antitumor activities. A study highlighted the synthesis of temozolomide, an antitumor drug, from 5-aminoimidazole-4-carboxamide, showcasing the significance of thiazole and imidazole derivatives in cancer treatment. Although this study doesn't directly mention the specific compound , it underscores the utility of thiazole derivatives in developing antitumor agents (Wang et al., 1997).

Antiviral Activity

Thiazole C-nucleosides have been synthesized and tested for their antiviral activity, particularly against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. This research signifies the potential of thiazole derivatives in combating viral infections, suggesting a broad area of application for compounds like "2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide" (Srivastava et al., 1977).

Growth Stimulant Properties

Research on novel thiazole and thiadiazole derivatives revealed their growth stimulant properties. This implies that certain thiazole derivatives could contribute to agricultural advancements by enhancing plant growth, presenting another potential application for the compound (Knyazyan et al., 2013).

Dynamin GTPase Inhibition

A focused study on indole-based dynamin GTPase inhibitors discovered that replacing the cyanoamide moiety with a thiazole-4(5H)-one isostere yielded compounds with potent in vitro and in-cell inhibition of dynamin, a key enzyme in endocytosis. This research demonstrates the role of thiazole derivatives in developing novel therapeutics targeting cellular processes (Gordon et al., 2013).

Properties

IUPAC Name

2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-8-6-14-12(20-8)17-11(18)10-7-19-13(16-10)15-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16)(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSISAGGWPCOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 6
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2-(cyclopentylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.